molecular formula C14H16N6O B1681754 Siguazodan CAS No. 115344-47-3

Siguazodan

Cat. No.: B1681754
CAS No.: 115344-47-3
M. Wt: 284.32 g/mol
InChI Key: NUHPODZZKHQQET-UHFFFAOYSA-N
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Description

Siguazodan: is a selective phosphodiesterase III inhibitor. It is known for its potent inotropic, vasodilator, and antiplatelet properties. The compound has the chemical formula C14H16N6O and a molar mass of 284.323 g·mol−1 .

Mechanism of Action

Target of Action

Siguazodan primarily targets Phosphodiesterase 3 (PDE3) . PDE3 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides, cAMP and cGMP .

Mode of Action

This compound acts as a PDE3 inhibitor . It selectively inhibits the major cyclic AMP-hydrolysing PDE in human platelet supernatants . This inhibition leads to an increase in the levels of cAMP within the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP-dependent pathway . By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP levels can have various downstream effects, including the inhibition of platelet aggregation and the induction of vasodilation .

Pharmacokinetics

The ADME properties of a drug can be influenced by various factors, including the drug’s chemical structure, the patient’s physiological condition, and the presence of other drugs .

Result of Action

This compound has been shown to have anti-platelet actions . It inhibits platelet aggregation more potently than other agents, such as ADP and collagen . Additionally, this compound increases cAMP levels and reduces cytoplasmic free calcium . These actions suggest that this compound could have potential therapeutic applications in conditions where platelet aggregation is a concern .

Action Environment

The action, efficacy, and stability of this compound, like any other drug, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other drugs or substances, and the specific characteristics of the target cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Siguazodan involves the reaction of 1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of the pyridazinone ring and subsequent functionalization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Siguazodan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Siguazodan has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Siguazodan: this compound is unique due to its specific chemical structure, which provides a distinct balance of inotropic, vasodilator, and antiplatelet activities. Its selectivity for phosphodiesterase III and its ability to synergize with other inhibitors, such as phosphodiesterase IV inhibitors, further highlight its uniqueness .

Biological Activity

Siguazodan is a selective phosphodiesterase 3 (PDE3) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the modulation of cyclic nucleotide signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

This compound primarily functions by inhibiting the activity of PDE3, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By blocking PDE3, this compound increases intracellular levels of cAMP, which plays a crucial role in various physiological processes including inflammation, cell proliferation, and apoptosis.

Key Findings on PDE Inhibition

  • Inhibition of IL-2 Release : Studies indicate that this compound at concentrations of 10 mM shows minimal inhibition (approximately 25%) on Staphylococcus aureus-induced interleukin-2 (IL-2) release from murine splenocytes. However, when combined with other PDE inhibitors, such as RP 73401, this compound significantly enhances the suppression of DNA synthesis in T-cells .
  • Synergistic Effects : The combination of this compound with other PDE inhibitors has been shown to produce a more pronounced effect on T-cell proliferation compared to either agent alone. This suggests a potential therapeutic strategy for enhancing immune responses or modulating inflammation .

Table 1: Effects of this compound on Cellular Processes

Concentration (mM) Effect on IL-2 Release (%) Effect on DNA Synthesis (%)
0BaselineBaseline
1025Minimal
Combined with RP 73401Enhanced suppressionSignificant inhibition

Case Study 1: Cancer Cell Modulation

A recent study explored the role of PDE3A in cancer maintenance and how this compound influences this pathway. The study demonstrated that selective PDE3 inhibitors like this compound can modify cellular responses to cytotoxic agents, suggesting a dual role in both promoting cell survival and inhibiting proliferation under certain conditions .

Case Study 2: Immune Response Regulation

Another investigation focused on the effects of this compound in immune modulation. When administered in conjunction with other immunosuppressive agents, this compound was found to potentiate the effects of these agents on T-cell activation and proliferation. This finding underscores its potential as an adjunct therapy in conditions requiring immune modulation .

Research Findings and Implications

This compound's ability to modulate cAMP levels has significant implications for various therapeutic areas:

  • Cardiovascular Health : As a PDE3 inhibitor, it may have beneficial effects in managing heart failure and pulmonary hypertension by enhancing cardiac contractility and reducing vascular resistance.
  • Immunotherapy : Its role in enhancing or suppressing immune responses makes it a candidate for further research in cancer immunotherapy and autoimmune diseases.

Properties

IUPAC Name

1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-9-7-12(21)19-20-13(9)10-3-5-11(6-4-10)18-14(16-2)17-8-15/h3-6,9H,7H2,1-2H3,(H,19,21)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHPODZZKHQQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045202
Record name Siguazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115344-47-3
Record name Siguazodan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115344-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siguazodan [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siguazodan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-94836
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Record name SIGUAZODAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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